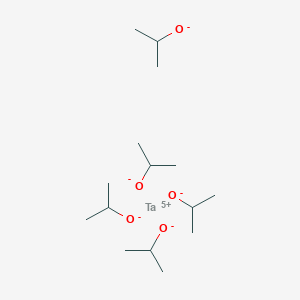
Pentaisopropoxytantalum(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
Pentaisopropoxytantalum(V) is a solid organometallic compound. Detailed physical and chemical properties such as melting point, boiling point, solubility, and reactivity are not provided in the search results. These properties can be determined through experimental methods or predicted using computational chemistry techniques .Aplicaciones Científicas De Investigación
Tantalum (V) isopropoxide, known by various names such as 2-Propanol, tantalum(5+) salt (9CI), Pentaisopropoxytantalum(V), and propan-2-olate;tantalum(5+), is a versatile compound with a wide range of applications in scientific research. Below is a comprehensive analysis of six unique applications of this compound, each detailed in its own section.
Sol-Gel Synthesis
Tantalum (V) isopropoxide is utilized in sol-gel processes for creating advanced materials. The compound acts as a precursor for the synthesis of tantalum oxide-based materials, which are integral in phosphoproteomics and glycoproteomics applications . These materials are used for the enrichment of peptides and glycans, enhancing mass spectrometry analysis performance.
Electronics
In the field of electronics, Tantalum (V) isopropoxide serves as a precursor for the deposition of tantalum oxide layers. These layers are crucial in the fabrication of capacitors and other electronic components due to their high dielectric constant and stability . The compound’s role in atomic layer deposition (ALD) is particularly significant for creating uniform and high-quality films essential for electronic devices .
Medicine
Tantalum (V) isopropoxide is instrumental in medical applications, particularly in the production of endosseous implantable devices. Its biocompatibility and ability to stimulate bone formation make it an excellent material for orthopedic and dental implants . The compound’s properties facilitate the development of devices that integrate well with human tissue, promoting better healing and recovery.
Energy Storage
The compound is also explored in the context of energy storage. It is used in the development of metal-organic frameworks (MOFs) and other materials that are being studied for their potential in next-generation energy storage devices . These applications leverage the unique properties of tantalum-based compounds to improve the efficiency and capacity of batteries and supercapacitors.
Catalysis
In catalysis, Tantalum (V) isopropoxide is a valuable catalyst or catalyst precursor for various chemical reactions. It is used to support the development of tantalum oxide catalysts, which are known for their effectiveness in methanol synthesis and other important industrial processes . The compound’s role in catalysis underscores its importance in enhancing reaction rates and selectivity.
Optics
Tantalum (V) isopropoxide finds significant use in the optics industry. It is a key material in the production of coatings for optical devices, serving as a high-refractive-index layer in anti-reflective coatings, optical waveguides, and electroluminescent devices . Its optical properties are leveraged to manipulate light more effectively in various applications.
Coatings
The compound is employed in the creation of protective coatings. These coatings are applied to various substrates to enhance their corrosion resistance, durability, and performance in harsh environments . The coatings are particularly useful in aerospace, automotive, and industrial applications where material longevity is critical.
Sensors
Lastly, Tantalum (V) isopropoxide is used in the fabrication of sensors. Its oxide forms, such as tantalum(V) oxide, are applied in pH sensor applications due to their stability and sensitivity . These sensors play a crucial role in environmental monitoring, healthcare, and industrial process control.
Safety and Hazards
Direcciones Futuras
While specific future directions for Pentaisopropoxytantalum(V) are not mentioned in the search results, organometallic compounds in general have a wide range of applications in areas such as catalysis, materials science, and medicine. Continued research in these areas could lead to new uses and improved methods for the synthesis and characterization of these compounds .
Propiedades
IUPAC Name |
propan-2-olate;tantalum(5+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H7O.Ta/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1;+5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXLPZMNHQWSNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ta+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35O5Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501834 |
Source


|
| Record name | Tantalum(5+) pentapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16761-83-4 |
Source


|
| Record name | Tantalum(5+) pentapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What happens when Tantalum(V) isopropoxide reacts with O,O′-dialkyldithiophosphoric acids?
A1: When Tantalum(V) isopropoxide reacts with O,O′-dialkyldithiophosphoric acids in a 1:1 molar ratio, it forms tetraisopropoxy tantalum(V) dialkyl dithiophosphates. [] These products are characterized as hydrolysable, yellow viscous liquids. They are soluble in common organic solvents and exist as monomers in freezing benzene. []
Q2: How is the structure of tetraisopropoxy tantalum(V) dialkyl dithiophosphate complexes determined?
A2: The structure of these complexes has been studied using various techniques. Molecular weight determination confirms their monomeric nature. [] Additionally, spectroscopic analyses, including Infrared (IR) spectroscopy, proton Nuclear Magnetic Resonance (1H NMR), carbon-13 Nuclear Magnetic Resonance (13C NMR), and phosphorus-31 Nuclear Magnetic Resonance (31P NMR), provide insights into the bonding and arrangement of atoms within the molecule. [] These analyses suggest an octahedral structure for the complexes, with the dithiophosphate moieties acting as chelating bidentate ligands. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

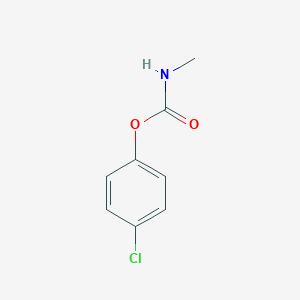


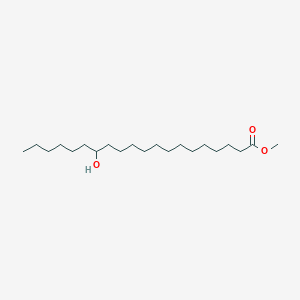
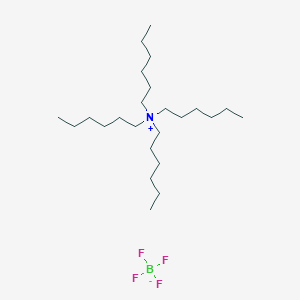

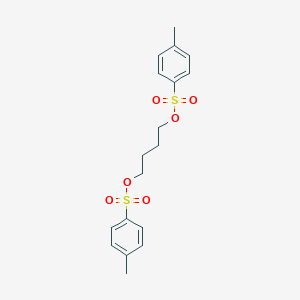
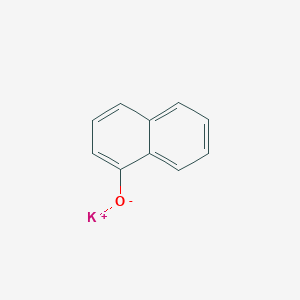
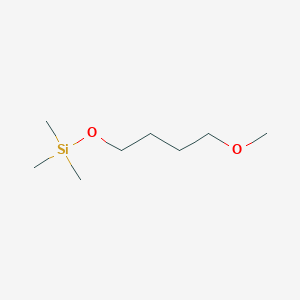
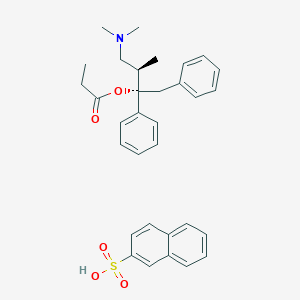



![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)